(S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine
CAS No.:
Cat. No.: VC13622292
Molecular Formula: C9H12BrNO
Molecular Weight: 230.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12BrNO |
|---|---|
| Molecular Weight | 230.10 g/mol |
| IUPAC Name | (1S)-1-(3-bromo-2-methoxyphenyl)ethanamine |
| Standard InChI | InChI=1S/C9H12BrNO/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1 |
| Standard InChI Key | BNKBTDLQIVASDA-LURJTMIESA-N |
| Isomeric SMILES | C[C@@H](C1=C(C(=CC=C1)Br)OC)N |
| SMILES | CC(C1=C(C(=CC=C1)Br)OC)N |
| Canonical SMILES | CC(C1=C(C(=CC=C1)Br)OC)N |
Introduction
Chemical Structure and Stereochemical Significance
The compound’s structure features a phenyl ring substituted with bromine (at position 3) and methoxy (at position 2), connected to an ethanamine chain. The (S)-configuration at the chiral center introduces stereoselectivity, which is critical for interactions with biological targets. The bromine atom enhances electrophilic reactivity, while the methoxy group contributes to solubility and hydrogen-bonding potential .
Key Structural Features:
-
Chiral center: Dictates enantiomer-specific activity.
-
Bromine substitution: Influences electronic properties and binding affinity.
-
Methoxy group: Modulates lipophilicity and metabolic stability.
Synthetic Methodologies
While no direct synthesis routes for (S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine are documented in accessible literature, analogous compounds provide a framework for plausible pathways.
Hypothetical Synthesis Route:
-
Bromination: Introduce bromine to 2-methoxyphenylethanol using in acetic acid .
-
Oxidation: Convert the alcohol to a ketone via Swern oxidation.
-
Reductive Amination: React the ketone with ammonia and a chiral catalyst (e.g., Ru-BINAP) to achieve enantioselective amine formation.
| Step | Reaction Type | Reagents | Purpose |
|---|---|---|---|
| 1 | Bromination | , | Introduce bromine |
| 2 | Oxidation | , DMSO, | Form ketone intermediate |
| 3 | Reductive Amination | , , Ru-BINAP | Enantioselective amine synthesis |
This route emphasizes enantiomeric purity, a critical factor in pharmaceutical applications .
Physicochemical Properties
Data for (S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine is sparse, but properties of its alcohol analog, (S)-1-(3-bromo-2-methoxyphenyl)ethan-1-ol, offer indirect insights :
| Property | Value (Alcohol Analog) |
|---|---|
| Boiling Point | 313.9 ± 32.0 °C |
| Density | 1.438 ± 0.06 g/cm³ |
| pKa | 14.20 ± 0.20 |
The amine’s pKa is expected to be lower (~10–11) due to the basic nitrogen, influencing its protonation state under physiological conditions.
Comparative Analysis with Structural Analogs
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| (S)-1-(3-Bromo-4-methoxyphenyl)ethan-1-amine | Methoxy at position 4 | Neuroactive effects |
| (S)-1-(3-Chloro-2-methoxyphenyl)ethan-1-amine | Chlorine instead of bromine | Reduced lipophilicity |
| (S)-1-(2-Methoxyphenyl)ethan-1-amine | No bromine substitution | Lower receptor affinity |
The 3-bromo-2-methoxy configuration uniquely balances electronic effects and steric bulk, potentially optimizing target engagement .
Future Research Directions
-
Stereoselective Synthesis: Develop scalable methods for high-purity (S)-enantiomer production.
-
Target Identification: Screen against neurotransmitter receptors and cancer-related enzymes.
-
Toxicological Profiling: Assess acute and chronic toxicity in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume